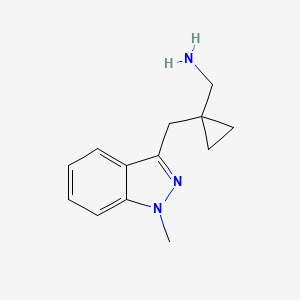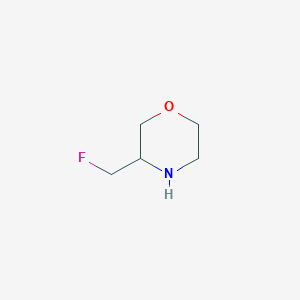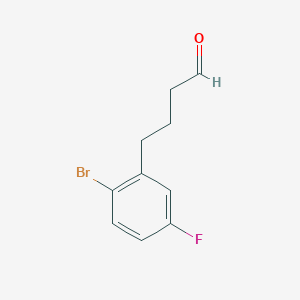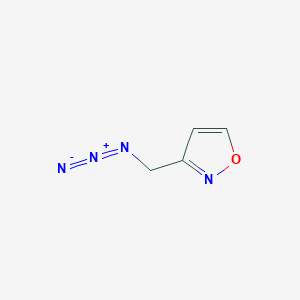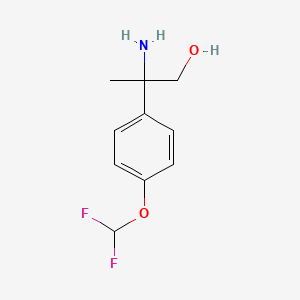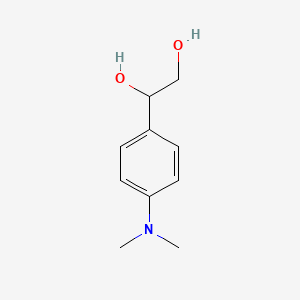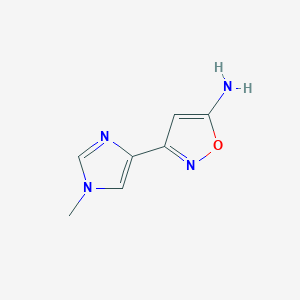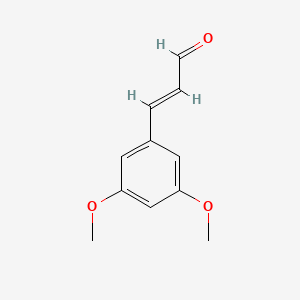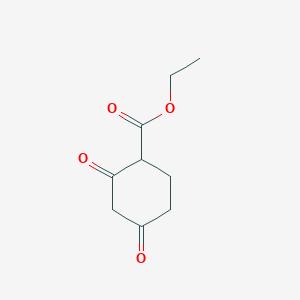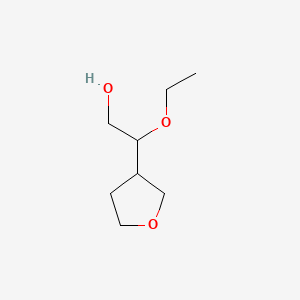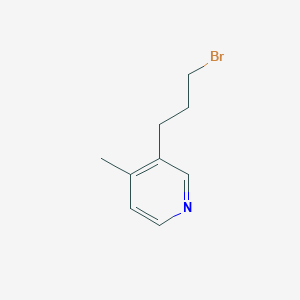![molecular formula C13H12BrNS B13592581 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline is a heterocyclic compound that features a unique structure combining a thiopyrano ring fused with a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by cyclization to form the thiopyrano ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be leveraged in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and identify specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline include other quinoline derivatives and thiopyrano-fused heterocycles. Examples include:
Uniqueness
What sets this compound apart is its specific combination of a bromine atom and a methyl group on the thiopyrano-quinoline scaffold. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H12BrNS |
|---|---|
Peso molecular |
294.21 g/mol |
Nombre IUPAC |
8-bromo-10-methyl-3,4-dihydro-1H-thiopyrano[4,3-b]quinoline |
InChI |
InChI=1S/C13H12BrNS/c1-8-10-6-9(14)2-3-12(10)15-13-4-5-16-7-11(8)13/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
CWPMMOMSGCXQLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC3=C1CSCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


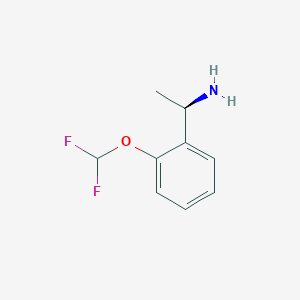
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
